![molecular formula C23H18FN5 B2801685 3-(3-氟苯基)-N-苯乙基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866866-00-4](/img/structure/B2801685.png)

3-(3-氟苯基)-N-苯乙基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

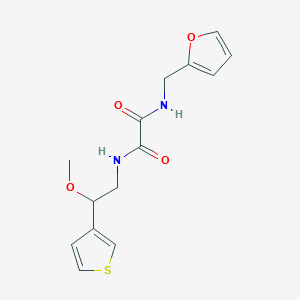

The compound “3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely include a central triazoloquinazoline core, with a fluorophenyl group at the 3-position and a phenethyl group attached to the nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学研究应用

合成和结合活性

- 与喹唑啉酮衍生物相关的三环杂环的合成对苯二氮卓受体表现出高亲和力,表明在神经学研究和药物开发中具有潜在应用。例如,该类别中的一种化合物对苯二氮卓受体表现出 4 nM 的结合亲和力,突显了其在研究大鼠模型中的受体相互作用和拮抗剂潜力的重要性 (Francis 等人,1991)。

抗癌活性

- 合成了一系列 1,2,4-三唑并[4,3-a]-喹啉衍生物,并评估了它们的抗癌活性,显示出对人神经母细胞瘤和结肠癌细胞系的显着细胞毒性。这表明它们在开发抗癌疗法中的潜在用途 (Reddy 等人,2015)。

腺苷受体拮抗作用

- 源自 2-氨基[1,2,4]三唑并[1,5-c]喹唑啉的化合物被确定为有效的腺苷受体拮抗剂,为开发治疗腺苷受体介导的疾病(例如炎症性疾病、神经系统疾病和癌症)奠定了基础 (Burbiel 等人,2016)。

抗菌活性

- 对取代的 5-苯基-[1,2,4]三唑并[4,3-c]喹唑啉-3-基)氨基)烟酸酯的研究突出了它们的体外抗菌活性,表明这些化合物有可能成为新型抗菌剂的基础 (Mood 等人,2022)。

荧光特性和分子探针

- 合成了具有荧光特性的氨基-[1,1′]-联苯基-3-芳基-[1,2,4]三唑并[4,3-c]喹唑啉衍生物,可用于分子成像,并可能用于开发用于生物研究的荧光探针 (Kopotilova 等人,2023)。

抗菌和杀线虫评价

- 三唑并[4,3-c]喹唑啉基噻唑烷酮的合成及其抗菌和杀线虫特性的评价表明它们在农业和制药应用中用于对抗病原体和害虫 (Reddy 等人,2016)。

未来方向

作用机制

Target of Action

The primary target of this compound is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

The compound interacts with the PCAF bromodomain, inhibiting its function

Biochemical Pathways

The inhibition of the PCAF bromodomain can affect various biochemical pathways involved in gene expression . This can lead to changes in the transcriptional activity of certain genes, potentially influencing cell growth and proliferation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies suggest that the compound could have promising druggability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be complex and multifaceted, given its potential impact on gene expression . In the context of cancer treatment, the compound could potentially inhibit cell growth and proliferation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its interaction with the PCAF bromodomain

属性

IUPAC Name |

3-(3-fluorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWGDPJURDMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)

![8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2801605.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)

![Isoquinolin-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2801608.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)

![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2801611.png)

![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2801618.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)